molecular formula C15H17FN2O2S B7414616 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline

6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline

Cat. No.: B7414616
M. Wt: 308.4 g/mol
InChI Key: CXIDDTPKXQGZDG-UHFFFAOYSA-N
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Description

6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a 3-fluoro-3-methylpiperidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a sulfonyl chloride. The 3-fluoro-3-methylpiperidin-1-yl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The sulfonyl group is known to enhance binding affinity through hydrogen bonding and electrostatic interactions. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is unique due to its combination of a quinoline core with a sulfonyl group and a fluorinated piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-fluoro-3-methylpiperidin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-15(16)7-3-9-18(11-15)21(19,20)13-5-6-14-12(10-13)4-2-8-17-14/h2,4-6,8,10H,3,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIDDTPKXQGZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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